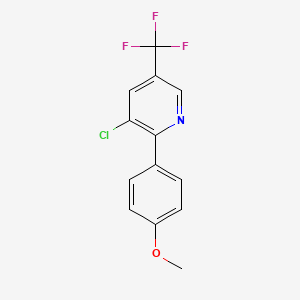

3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine

Description

3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine is an organic compound that features a trifluoromethyl group, a chloro group, and a pyridinyl group attached to a phenyl methyl ether

Properties

IUPAC Name |

3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO/c1-19-10-4-2-8(3-5-10)12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQQWJAQWLRZLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine typically involves multiple steps. One common method includes the reaction of 2-cyano-3-chloropyridine with trifluoromethylboronic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles can minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride and dimethylformamide (DMF) as a solvent, carried out under an argon atmosphere at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act on cell surface receptors and intracellular enzymes, modulating their activity and leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and chloro groups but differs in its overall structure and functional properties.

3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Another similar compound with a trifluoromethyl group, but with different functional groups and applications.

Uniqueness

3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine is unique due to its combination of functional groups and its ability to participate in a wide range of chemical reactions. Its trifluoromethyl group imparts significant chemical stability and lipophilicity, making it valuable in various scientific and industrial applications.

Biological Activity

3-Chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine, identified by its CAS number 161949-55-9, is a synthetic organic compound notable for its diverse biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and chemical stability, making it a valuable candidate in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H9ClF3N, with a molecular weight of 283.67 g/mol. The trifluoromethyl group contributes significantly to its biological properties by influencing both the electronic characteristics and the steric profile of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C13H9ClF3N |

| Molecular Weight | 283.67 g/mol |

| CAS Number | 161949-55-9 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

- Receptor Modulation : It interacts with cell surface receptors, affecting signaling pathways that regulate cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially useful in treating infections.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Anticancer Activity

A study published in MDPI highlighted that compounds containing trifluoromethyl groups often exhibit enhanced potency against various cancer cell lines. In vitro assays demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation .

Case Study 2: Enzyme Inhibition

Research focusing on branched-chain amino acid transaminases (BCATs) revealed that similar pyridine derivatives can act as potent inhibitors. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate conversion. This suggests potential applications in metabolic disorders linked to BCAT activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of the trifluoromethyl group has been correlated with increased lipophilicity and improved binding affinity to target proteins:

- Trifluoromethyl Group : Enhances stability and bioavailability.

- Chloro Group : Modulates electronic properties, affecting receptor interactions.

- Methoxy Group : May influence solubility and permeability across biological membranes.

Table 2: SAR Insights

| Functional Group | Impact on Activity |

|---|---|

| Trifluoromethyl | Increased potency and stability |

| Chloro | Enhanced electronic properties |

| Methoxy | Improved solubility and membrane permeability |

Q & A

Q. What are the common synthetic routes for 3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling for aryl group introduction. For example:

- Step 1: React 2-chloro-5-(trifluoromethyl)pyridine with (4-methoxyphenyl)boronic acid using a Pd catalyst (e.g., PdCl(C₃H₅)(dppb)) in a toluene/MeOH/water solvent system at 110°C .

- Step 2: Optimize conditions by adjusting temperature (110–120°C), solvent polarity, and catalyst loading (2 mol% Pd) to achieve yields >80% .

- Critical parameters: Excess boronic acid (1.25 eq), base (K₂CO₃), and inert atmosphere prevent side reactions like homocoupling .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 6.8–8.5 ppm), methoxy group (δ ~3.8 ppm), and trifluoromethyl (¹⁹F NMR at δ ~-60 ppm) .

- HRMS: Confirm molecular formula (e.g., [M+H]⁺ at m/z 328.05 for C₁₄H₁₀ClF₃NO) .

- X-ray crystallography: Resolve substituent positions and confirm stereoelectronic effects of the trifluoromethyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in nucleophilic substitution reactions involving the chloro substituent?

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of reagents like amines or thiols .

- Catalysis: Add KI (10 mol%) to promote halogen exchange, increasing reactivity of the chloro group .

- Temperature control: Reactions at 60–80°C balance kinetic control and thermal stability of intermediates .

Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. anticancer effects)?

- QSAR studies: Correlate substituent electronegativity (e.g., trifluoromethyl’s -I effect) with bioactivity. For example, the 4-methoxyphenyl group enhances membrane permeability, explaining antifungal activity in Candida spp. .

- Target profiling: Use kinase inhibition assays to identify off-target effects (e.g., mTOR pathway disruption in multiple myeloma cells) .

- Metabolite analysis: Compare in vitro vs. in vivo metabolite stability; phase I oxidation of the methoxy group may reduce efficacy in hepatic models .

Q. How does the electronic nature of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Electron-withdrawing effect: The -CF₃ group deactivates the pyridine ring, requiring stronger bases (e.g., Cs₂CO₃ instead of K₂CO₃) for Suzuki-Miyaura coupling .

- Steric effects: At the 5-position, -CF₃ directs electrophilic substitution to the 3-position, enabling regioselective functionalization .

Methodological Challenges and Solutions

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

- Docking simulations: Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets (e.g., mTOR kinase; binding energy ≤-9.5 kcal/mol) .

- Enzyme kinetics: Measure Kᵢ values via Lineweaver-Burk plots; competitive inhibition is indicated by intersecting lines at the y-axis .

- Cellular assays: Combine Western blotting (e.g., p-S6K reduction) and apoptosis assays (Annexin V/PI staining) to confirm target engagement .

Q. How can researchers address discrepancies in reported solubility and stability data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.